molecular formula C6H7NO2 B162350 4-amino-6-methyl-2H-pyran-2-one CAS No. 132559-90-1

4-amino-6-methyl-2H-pyran-2-one

Cat. No. B162350
CAS RN: 132559-90-1
M. Wt: 125.13 g/mol
InChI Key: ARDXSWUPBSFGCA-UHFFFAOYSA-N
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Description

“4-amino-6-methyl-2H-pyran-2-one” is a compound that has been studied in the context of organic chemistry . It is synthesized by the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with aromatic aldehydes .


Synthesis Analysis

The synthesis of “this compound” involves a one-pot Biginelli reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with aromatic aldehydes and urea . This reaction has been studied under both conventional thermal heating and microwave activation . The aminopyrone is obtained in three steps from 4-hydroxy-6-methyl-2H-pyran-2-one (triacetic acid lactone) .


Chemical Reactions Analysis

In the Biginelli reactions, depending on the conditions, the products were previously unknown 3-[amino(aryl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-ones, arylmethylenebis(4-hydroxy-6-methyl-2H-pyran-2-ones), or hybrid 2-hydroxy-7-methyl-4-(3-nitro­phenyl)-4,4a-dihydro-5H-pyrano[4,3-d]pyrimidin-5-one in the reaction with 3-nitrobenzaldehyde .

Scientific Research Applications

  • Electrocatalytic Applications : Elinson, Nasybullin, and Nikishin (2013) described the electrocatalytic transformation of aldehydes, malononitrile, and 4-hydroxy-6-methyl-2H-pyran-2-one, leading to the formation of pyrano[4,3-b]pyran-3-carbonitriles. These compounds are noted for their biomedical applications, highlighting an innovative approach combining synthetic virtues of multicomponent reactions with ecological benefits of electrocatalysis (Elinson, Nasybullin, & Nikishin, 2013).

  • Vibrational and Structural Study : Bellanato et al. (1987) conducted a vibrational and structural study on 2-amino-4H-pyran derivatives, including spectroscopy and X-ray diffraction analysis. This study provides insights into the structural and electronic properties of these compounds, which are relevant for further scientific exploration (Bellanato, Florencio, Blanco, Martín, & Seoane, 1987).

  • Synthesis and Biological Evaluation : Aghajani et al. (2020) reported the synthesis of new 2-amino-4H-pyran derivatives via a three-component reaction, with evaluations of their antibacterial and antioxidant activities. This study demonstrates the potential of these compounds in biomedical research (Aghajani, Asghari, Firouzzadeh Pasha, & Mohseni, 2020).

  • Ultrasound-Mediated Synthesis : Wang, Zou, Zhao, and Shi (2011) developed an ultrasound-mediated method for synthesizing 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives, offering advantages like shorter reaction times and higher yields. This showcases an efficient synthesis approach for these compounds (Wang, Zou, Zhao, & Shi, 2011).

  • Antibacterial Activity of Derivatives : Hoti, Ismaili, Troni, Vehapi, Pllana, and Thaçi (2017) synthesized novel pyran-2-one derivatives, exploring their antibacterial activity. This study contributes to understanding the potential applications of these compounds in antimicrobial treatments (Hoti et al., 2017).

  • Biocatalytic Tandem Multicomponent Reactions : Yang et al. (2020) developed a biocatalytic method for constructing 2-amino-4H-pyrans, offering a mild approach for synthesizing these compounds with good yields. They also conducted molecular docking experiments to investigate potential antitumor activities (Yang et al., 2020).

Safety and Hazards

The safety data sheet for a related compound, “4-Methoxy-6-methyl-2H-pyran-2-one”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

The high synthetic potential of substituted 2H-pyran-2-ones arising from their polyfunctionality and the broad spectrum of their biological activity have aroused much interest in using these systems as substrates for the synthesis of hybrid polyheterocyclic compounds . This opens the way to structures with a combination of pharmacophoric pyran and pyrimidine fragments .

properties

IUPAC Name

4-amino-6-methylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-4-2-5(7)3-6(8)9-4/h2-3H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDXSWUPBSFGCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 0.310 g (2.05 mmol) of 38 and 0.031 g of 10% Pd/C in 10 mL of ethanol was maintained under 1 atm (a ballonn) of hydrogen gas for 1 hour. The reaction mixture was then filtered through Celite, and ethanol of the filtrate was removed through rotary evaporation to give 0.260 g of 39 (100% yield). 1H NMR δ 5.56 (s, 1H, C3H), 5.12 (s, 1H, C5H), 4.45 (s, 2H, NH2), 2.20 (s, Me); 13C NMR δ 163.6 (s, C2), 161.3 (s), 98.6 (d, C5), 80.4 (d, C3), 19.5 (q, Me).
Name
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.031 g
Type
catalyst
Reaction Step One
Name
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main synthetic applications of 4-amino-6-methyl-2H-pyran-2-one?

A: this compound (2) is a valuable building block for synthesizing more complex heterocyclic compounds. One key application is its reaction with β-dicarbonyl compounds, which leads to the formation of 5-oxopyrano[4,3-b]pyridines. [, ] This highlights the compound's utility in constructing fused heterocyclic systems, potentially valuable in medicinal chemistry and materials science.

Q2: How does the reactivity of this compound compare to its azide analogue?

A: While both this compound (2) and its azide analogue, 4-azido-6-methyl-2H-pyran-2-one (1), share the same core structure, they exhibit different reactivities. [] The azide derivative (1) readily undergoes 1,3-dipolar cycloadditions with electron-rich alkenes and alkynes, yielding 1-(6-methyl-2-oxopyran-4-yl)-1,2,3-triazoles. [] This difference in reactivity highlights how subtle structural changes within a molecule can significantly influence its chemical behavior and suitability for specific synthetic transformations.

Q3: Are there any studies on the reaction of this compound with aromatic aldehydes?

A: While the provided research excerpts do not delve into the specific reaction of this compound with aromatic aldehydes, one paper title suggests the existence of such studies. [] Further investigation into this specific research could reveal valuable insights into the reactivity profile of this compound and its potential in synthesizing diverse pyran-based compounds.

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